molecular formula C5H8ClNS B055399 Thiophen-3-ylmethanamine hydrochloride CAS No. 115132-84-8

Thiophen-3-ylmethanamine hydrochloride

Cat. No.: B055399
CAS No.: 115132-84-8
M. Wt: 149.64 g/mol
InChI Key: CUWJIHMNGIOCCE-UHFFFAOYSA-N
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Description

Thiophen-3-ylmethanamine hydrochloride: is an organic compound with the molecular formula C5H8ClNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is commonly used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of thiophen-3-ylmethanamine hydrochloride typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Thiophen-3-ylmethanamine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form different reduced thiophene derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products:

    Oxidation Products: Thiophene oxides.

    Reduction Products: Reduced thiophene derivatives.

    Substitution Products: Various substituted thiophene compounds.

Scientific Research Applications

Chemistry: Thiophen-3-ylmethanamine hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new materials with unique electronic properties .

Biology: In biological research, this compound is used to study the interactions between thiophene derivatives and biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: this compound is used in the development of pharmaceutical compounds. It serves as an intermediate in the synthesis of drugs with potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials with specific properties. It is also used in the manufacture of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of thiophen-3-ylmethanamine hydrochloride involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the observed effects .

Comparison with Similar Compounds

Properties

IUPAC Name

thiophen-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS.ClH/c6-3-5-1-2-7-4-5;/h1-2,4H,3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWJIHMNGIOCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115132-84-8
Record name 115132-84-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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